2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid
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Overview
Description
2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid is a synthetic organic compound belonging to the purine class of molecules This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives.
Substitution Reactions:
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to the purine core, often through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Pharmacology: Research focuses on its interactions with specific receptors and enzymes, such as phosphodiesterases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit phosphodiesterases, which play a role in cellular signaling pathways . This inhibition can lead to anti-inflammatory and analgesic effects by modulating the levels of cyclic nucleotides within cells.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, which primarily act as central nervous system stimulants, this compound exhibits significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-10(2)11-5-7-12(8-6-11)19-17-20-15-14(23(17)9-13(24)25)16(26)22(4)18(27)21(15)3/h5-8,10H,9H2,1-4H3,(H,19,20)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNUYLWRQOLAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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